3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene
Description
Properties
IUPAC Name |
1,2-difluoro-3-pentoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-3-5-6-8-17-13-10-11(7-4-2)9-12(15)14(13)16/h4,9-10H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZZVPDSUWOCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)CC=C)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluorophenol and 1-bromopentane.
Etherification: The 4,5-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 4,5-difluoro-3-n-pentoxyphenol.
Alkylation: The resulting 4,5-difluoro-3-n-pentoxyphenol is then subjected to alkylation with allyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on sulfur-containing hydrocarbons (e.g., thiols) and their phase equilibria, which are structurally distinct from the target compound. However, key comparisons can be inferred based on general chemical principles and analogous systems:
Structural Analogues
1-Propanethiol (C₃H₇SH) and 1-Butanethiol (C₄H₉SH) :
These thiols exhibit phase behavior influenced by alkyl chain length and sulfur functionality. For instance, in methane-rich systems, their vapor-liquid equilibrium (VLE) data show that longer alkyl chains (e.g., 1-butanethiol) reduce volatility compared to shorter chains (1-propanethiol) .- Fluorinated Aromatic Compounds: describes a pyrrole derivative with trifluoromethoxy and chloroacetyl groups. Fluorine’s electron-withdrawing nature enhances thermal stability and polar interactions. For example, trifluoromethoxy-substituted pyrroles exhibit higher melting points (~120–150°C) compared to non-fluorinated analogs .
Phase Behavior and Thermodynamic Properties
Methane Systems :
In ternary systems (e.g., 1-propanethiol + 1-butanethiol + CH₄), methane’s solubility in the liquid phase increases with pressure and temperature, while thiols’ vapor-phase content decreases with pressure . For the target compound, similar trends may apply, though fluorine’s polarity could alter solubility parameters.Modeling with CPA EoS :
The Cubic-Plus-Association (CPA) equation of state predicts phase equilibria for associating fluids. For thiols, CPA achieves deviations <20% in VLE predictions . Fluorinated compounds like the target may require modified association parameters due to fluorine’s strong electronegativity.
Functional Group Impact
- Fluoro vs. Thiol Groups: Thiols (─SH) engage in hydrogen bonding, affecting phase behavior (e.g., higher boiling points than alkanes). This difference may result in lower mutual solubility with nonpolar hydrocarbons like methane for the target compound compared to thiols.
Alkoxy Chains : The n-pentoxy group in the target compound provides steric bulk and lipophilicity, analogous to longer alkyl chains in thiols. For example, 1-butanethiol’s liquid-phase solubility in methane is lower than 1-propanethiol’s due to increased chain length .
Biological Activity
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C15H18F2
- Molecular Weight : 250.31 g/mol
- Structure : The compound features a propene backbone with a difluorinated phenyl group and a pentoxy substituent, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Fluorinated compounds often exhibit unique properties due to the electronegative nature of fluorine, which can enhance binding affinity and selectivity towards specific receptors or enzymes.
Estrogen Receptor Modulation
Research indicates that compounds similar to this compound may act as modulators of estrogen receptors (ERs). Studies have shown that certain fluorinated derivatives can bind to the ligand-binding domain (LBD) of ERα and ERβ, potentially influencing their activity in breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have explored the biological implications of fluorinated compounds similar to this compound:
- Breast Cancer Therapeutics : A study investigated the effects of fluorinated phenolic compounds on breast cancer cell lines, revealing that these compounds could inhibit cell proliferation by modulating estrogen receptor activity. The findings suggest potential applications in developing new therapeutic agents for hormone-dependent cancers .
- Antioxidant Properties : Research has indicated that certain fluorinated compounds possess significant antioxidant activity, which may help mitigate oxidative stress in cellular environments. This property is crucial for developing drugs aimed at diseases associated with oxidative damage .
Q & A
Q. What are the established synthetic routes for 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene, and how do reaction conditions influence yield?
- Methodological Answer : Common routes include alkylation of fluorophenols and Claisen-Schmidt condensation (analogous to ). For alkylation, 4,5-difluoro-3-hydroxyphenylpropene can be reacted with n-pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF). For condensation, fluorinated benzaldehyde derivatives may react with propenyl Grignard reagents. Yield optimization requires careful control of stoichiometry, temperature (60–80°C for alkylation), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Purity is typically assessed via HPLC (≥95%) and ¹⁹F NMR to confirm fluorination patterns .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Resolve substituent positions on the phenyl ring (e.g., ¹⁹F NMR chemical shifts at δ -110 to -150 ppm for difluoro groups).
- FT-IR : Confirm alkene (C=C stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₄H₁₇F₂O).
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects of the pentoxy chain .
Q. How does the n-pentoxy chain impact the compound's solubility and reactivity?
- Methodological Answer : The n-pentoxy group enhances lipophilicity (logP ~3.5 predicted via computational tools), favoring solubility in organic solvents (e.g., THF, DCM). Reactivity studies (e.g., ozonolysis of the propene group) require inert atmospheres to prevent side reactions. Comparative studies with shorter alkoxy chains (e.g., methoxy) can quantify steric effects on reaction rates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling) may arise from trace moisture or metal impurities . Strategies include:
- Design of Experiments (DoE) to isolate variables (e.g., ligand-metal ratios, solvent polarity).
- In-situ monitoring via Raman spectroscopy to track reaction progress.
- Post-reaction analysis using XPS to detect catalyst poisoning .
Q. How can computational modeling predict the compound’s interactions in supramolecular systems?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of difluoro substituents on charge distribution.
- Molecular Dynamics (MD) simulations assess self-assembly behavior in solvents (e.g., hexane vs. ethanol).
- Docking studies predict affinity for biological targets (e.g., fluorinated analogs in showed cytotoxic activity) .
Q. What advanced purification techniques address isomerization during synthesis?
- Methodological Answer : Isomerization of the propenyl group (cis/trans) can occur under acidic/basic conditions. Mitigation strategies:
- Flash chromatography with silver nitrate-impregnated silica to separate isomers.
- Low-temperature crystallization (-20°C in hexane/ethyl acetate).
- HPLC using chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .
Contradiction Analysis & Stability
Q. How should researchers address conflicting data on the compound’s thermal stability?
- Methodological Answer : Reported decomposition temperatures (Td) vary due to sample purity and analytical methods . Standardized protocols:
- TGA/DSC under nitrogen (heating rate 10°C/min) to determine Td.
- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring degradation products (e.g., defluorination).
- Comparative FT-IR pre/post-storage to detect structural changes .
Q. Why do fluorinated analogs exhibit divergent biological activities, and how can this be systematized?
- Methodological Answer : Variations in bioactivity (e.g., anticancer vs. anti-inflammatory) stem from substituent positioning and metabolic stability . Systematization via:
- SAR studies with fluorinated regioisomers (e.g., 3,4-difluoro vs. 4,5-difluoro).
- CYP450 inhibition assays to assess metabolic pathways.
- Proteomics to identify protein targets (e.g., kinase inhibition assays) .
Experimental Design Tables
| Parameter | Alkylation Method | Condensation Method |
|---|---|---|
| Yield | 60–75% | 45–65% |
| Reaction Time | 12–24 h | 6–8 h |
| Key Analytical Data | ¹⁹F NMR: δ -132 ppm | HRMS: m/z 254.12 (M+H⁺) |
| Stability Study | Condition | Degradation Observed |
|---|---|---|
| Thermal (TGA) | 200°C | 5% mass loss |
| Photolytic | UV light, 48 h | 12% decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
